ROCK1/2 Inhibitory Potency: RKI-1447 Versus Y-27632 and Fasudil
RKI-1447 demonstrates sub-10 nM inhibitory potency against ROCK1 and ROCK2, which is approximately 10- to 35-fold more potent than the widely used reference inhibitor Y-27632 and approximately 100-fold more potent than Fasudil [1]. This potency difference directly translates to the effective concentrations required in cellular and in vivo studies .
| Evidence Dimension | IC50 for ROCK1/ROCK2 inhibition |
|---|---|
| Target Compound Data | ROCK1: 14.5 nM; ROCK2: 6.2 nM [1] |
| Comparator Or Baseline | Y-27632: ROCK1/ROCK2 IC50 = 140-220 nM ; Fasudil: pIC50 5.9 (≈ 1.26 μM) [2] |
| Quantified Difference | RKI-1447 is approximately 10-35x more potent than Y-27632 and approximately 100-200x more potent than Fasudil [1][2] |
| Conditions | In vitro kinase inhibition assays; ATP-competitive binding [1] |
Why This Matters
Higher potency enables the use of lower compound concentrations, reducing the risk of off-target effects and minimizing solvent-related artifacts in cell-based assays.
- [1] Patel RA, et al. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. Cancer Res. 2012 Oct 1;72(19):5025-34. View Source
- [2] Patel RA, et al. Supplementary Table: Comparative pIC50 Values of ROCK Inhibitors. Cancer Res. 2012 Oct 1;72(19):5025-34. View Source
